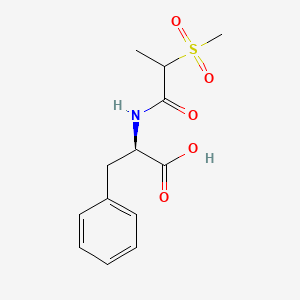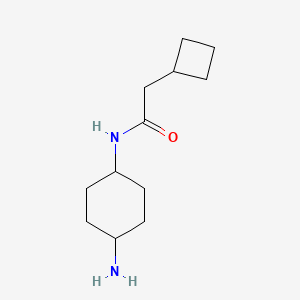
(2S)-N-(2-amino-1-cyclohexylethyl)-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-(2-amino-1-cyclohexylethyl)-5-oxopyrrolidine-2-carboxamide, commonly known as PACAP-27, is a neuropeptide that belongs to the secretin/glucagon family of peptides. It was first isolated from ovine hypothalamus in 1989 and has since been studied extensively for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
PACAP-27 exerts its biological effects by binding to three different G protein-coupled receptors, namely PAC1, VPAC1, and VPAC2. The PAC1 receptor is mainly expressed in the nervous system and mediates the neuroprotective effects of PACAP-27. The VPAC1 and VPAC2 receptors are expressed in various tissues and mediate the cardiovascular and anticancer effects of PACAP-27.
Biochemical and Physiological Effects:
PACAP-27 has been shown to exert a wide range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, neuroprotection, and cardioprotection. PACAP-27 also regulates the secretion of various hormones, including insulin, glucagon, and growth hormone.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using PACAP-27 in lab experiments is its high stability and solubility, which makes it easy to handle and store. PACAP-27 is also highly specific in its biological effects, which makes it an ideal tool for studying the function of PAC1, VPAC1, and VPAC2 receptors. However, one of the major limitations of using PACAP-27 in lab experiments is its high cost, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the study of PACAP-27. One of the major areas of research is the development of PACAP-27 analogs with improved stability, potency, and specificity. Another area of research is the identification of novel biological targets of PACAP-27, which may lead to the discovery of new therapeutic applications. Finally, the development of new drug delivery systems for PACAP-27 may improve its efficacy and reduce its cost, making it more accessible for clinical use.
Conclusion:
In conclusion, PACAP-27 is a neuropeptide with a wide range of potential therapeutic applications in various fields of medicine. Its high stability and solubility, as well as its specificity in its biological effects, make it an ideal tool for studying the function of PAC1, VPAC1, and VPAC2 receptors. Further research is needed to fully understand the potential of PACAP-27 and to develop new therapeutic applications.
Synthesemethoden
PACAP-27 is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids in a stepwise manner to form the peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
PACAP-27 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroprotection, cardiovascular disease, and cancer. In neuroprotection, PACAP-27 has been shown to protect neurons from oxidative stress-induced damage, reduce inflammation, and promote cell survival. In cardiovascular disease, PACAP-27 has been shown to improve cardiac function, reduce myocardial infarction size, and increase angiogenesis. In cancer, PACAP-27 has been shown to inhibit tumor growth, induce apoptosis, and enhance the efficacy of chemotherapy.
Eigenschaften
IUPAC Name |
(2S)-N-(2-amino-1-cyclohexylethyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c14-8-11(9-4-2-1-3-5-9)16-13(18)10-6-7-12(17)15-10/h9-11H,1-8,14H2,(H,15,17)(H,16,18)/t10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKIVWVYCKXZLI-VUWPPUDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(CN)NC(=O)[C@@H]2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)

![N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629631.png)


![3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6629658.png)




![N-[[3-(hydroxymethyl)phenyl]methyl]-2-pyrrolidin-2-ylacetamide](/img/structure/B6629700.png)
![(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6629707.png)

